2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde
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Overview
Description
2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde is an organic compound with the molecular formula C13H7ClF2O2 It is a derivative of benzaldehyde, characterized by the presence of chloro and fluoro substituents on the phenoxy and benzaldehyde rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde typically involves the reaction of 4-chloro-3-fluorophenol with 5-fluorosalicylaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzoic acid.
Reduction: 2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-fluorophenoxy)acetic acid: Similar structure but with an acetic acid group instead of an aldehyde group.
2-(3-Chloro-4-fluorophenoxy)acetic acid: Similar structure but with different positions of the chloro and fluoro substituents.
Uniqueness
2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)-5-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-11-3-2-10(6-12(11)16)18-13-4-1-9(15)5-8(13)7-17/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUMIPDUWHZNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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